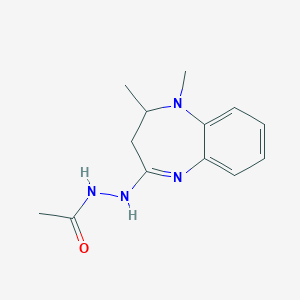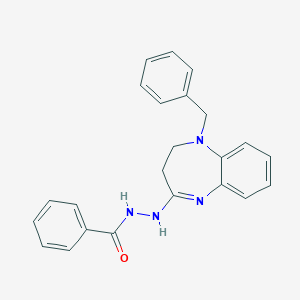
2-(Phenoxycarbonyl)phenyl 2,4-dichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenoxycarbonyl)phenyl 2,4-dichlorobenzoate, also known as DPBA, is an organic compound that has been widely studied in scientific research. DPBA is a member of the family of benzoylphenylurea insecticides and is commonly used as a tool in biochemistry and molecular biology research. In
Wirkmechanismus
2-(Phenoxycarbonyl)phenyl 2,4-dichlorobenzoate exerts its insecticidal and biochemical effects through its ability to inhibit chitin synthase. Chitin is a key component of the exoskeletons of insects, and its synthesis is essential for insect growth and development. 2-(Phenoxycarbonyl)phenyl 2,4-dichlorobenzoate binds to the active site of chitin synthase, preventing the enzyme from synthesizing chitin and ultimately leading to the death of the insect.
Biochemical and Physiological Effects:
2-(Phenoxycarbonyl)phenyl 2,4-dichlorobenzoate has been shown to have a number of biochemical and physiological effects. In addition to its insecticidal properties, 2-(Phenoxycarbonyl)phenyl 2,4-dichlorobenzoate has been shown to inhibit PKC activity, which is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis. 2-(Phenoxycarbonyl)phenyl 2,4-dichlorobenzoate has also been shown to inhibit the activity of the enzyme NADPH oxidase, which is involved in the production of reactive oxygen species (ROS) in cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Phenoxycarbonyl)phenyl 2,4-dichlorobenzoate has several advantages as a tool for scientific research. It is relatively inexpensive and easy to synthesize, making it accessible to a wide range of researchers. 2-(Phenoxycarbonyl)phenyl 2,4-dichlorobenzoate is also highly selective for chitin synthase, making it a useful tool for studying the role of chitin in insect physiology. However, 2-(Phenoxycarbonyl)phenyl 2,4-dichlorobenzoate has some limitations in lab experiments. It is toxic to some non-target organisms, which can limit its use in certain experiments. Additionally, its insecticidal properties can make it difficult to distinguish between the effects of 2-(Phenoxycarbonyl)phenyl 2,4-dichlorobenzoate on chitin synthase and its effects on insect physiology.
Zukünftige Richtungen
There are several future directions for research on 2-(Phenoxycarbonyl)phenyl 2,4-dichlorobenzoate. One area of research is the development of new insecticides based on the structure of 2-(Phenoxycarbonyl)phenyl 2,4-dichlorobenzoate. Researchers are also interested in studying the effects of 2-(Phenoxycarbonyl)phenyl 2,4-dichlorobenzoate on other biological processes, such as the production of ROS and the activity of PKC. Additionally, researchers are exploring the potential use of 2-(Phenoxycarbonyl)phenyl 2,4-dichlorobenzoate as a therapeutic agent for diseases such as cancer, where the inhibition of PKC activity may be beneficial.
Synthesemethoden
2-(Phenoxycarbonyl)phenyl 2,4-dichlorobenzoate can be synthesized through a simple two-step process. First, 2,4-dichlorobenzoyl chloride is reacted with phenol to form 2-(phenoxycarbonyl)phenyl 2,4-dichlorobenzoate. The resulting product is then purified through recrystallization to obtain 2-(Phenoxycarbonyl)phenyl 2,4-dichlorobenzoate in its pure form.
Wissenschaftliche Forschungsanwendungen
2-(Phenoxycarbonyl)phenyl 2,4-dichlorobenzoate has been used extensively in scientific research as a tool to study the mechanisms of action of various biological processes. It has been shown to inhibit the activity of the enzyme chitin synthase, which is involved in the synthesis of chitin, a major component of insect exoskeletons. 2-(Phenoxycarbonyl)phenyl 2,4-dichlorobenzoate has also been used to study the role of the protein kinase C (PKC) pathway in various cellular processes.
Eigenschaften
Molekularformel |
C20H12Cl2O4 |
|---|---|
Molekulargewicht |
387.2 g/mol |
IUPAC-Name |
(2-phenoxycarbonylphenyl) 2,4-dichlorobenzoate |
InChI |
InChI=1S/C20H12Cl2O4/c21-13-10-11-15(17(22)12-13)19(23)26-18-9-5-4-8-16(18)20(24)25-14-6-2-1-3-7-14/h1-12H |
InChI-Schlüssel |
MBGQWYWTCTYNQS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N'-(2-oxoindol-3-yl)acetohydrazide](/img/structure/B289597.png)
![6-acetyl-1,4-dimethyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289614.png)
![4,6-dimethyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289615.png)
![6-(anilinocarbonyl)-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium](/img/structure/B289616.png)
![4-methyl-N-phenyl-4,5-dihydro-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxamide](/img/structure/B289617.png)
![6-acetyl-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium](/img/structure/B289619.png)
![6-formyl-4-methyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289620.png)
![4,5-Dihydrothiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxaldehyde](/img/structure/B289621.png)




